molecular formula C39H58N10O13 B12616394 L-Tyrosyl-L-seryl-L-threonyl-L-isoleucyl-L-histidyl-L-prolyl-L-alanyl-L-serine CAS No. 918405-58-0

L-Tyrosyl-L-seryl-L-threonyl-L-isoleucyl-L-histidyl-L-prolyl-L-alanyl-L-serine

Cat. No.: B12616394
CAS No.: 918405-58-0
M. Wt: 874.9 g/mol
InChI Key: LKPZZVCJTPCMJD-ONUIPSGUSA-N
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Description

L-Tyrosyl-L-seryl-L-threonyl-L-isoleucyl-L-histidyl-L-prolyl-L-alanyl-L-serine is a peptide composed of nine amino acids. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications. This particular peptide sequence is of interest due to its unique combination of amino acids, which may impart specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-seryl-L-threonyl-L-isoleucyl-L-histidyl-L-prolyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (L-alanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., bacteria or yeast), which then produces the peptide through its natural biological processes.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-seryl-L-threonyl-L-isoleucyl-L-histidyl-L-prolyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Specific enzymes or chemical reagents for mutagenesis.

Major Products Formed

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

L-Tyrosyl-L-seryl-L-threonyl-L-isoleucyl-L-histidyl-L-prolyl-L-alanyl-L-serine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.

    Industry: Used in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-seryl-L-threonyl-L-isoleucyl-L-histidyl-L-prolyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

  • L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
  • L-Threonyl-L-histidyl-L-threonyl-L-asparaginyl-L-isoleucyl-L-seryl-L-alpha-glutamyl-L-seryl-L-histidyl-L-prolyl-L-asparaginyl-L-alanyl-L-threonyl-L-phenylalanine

Uniqueness

L-Tyrosyl-L-seryl-L-threonyl-L-isoleucyl-L-histidyl-L-prolyl-L-alanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biological properties. Its combination of hydrophobic, hydrophilic, and aromatic residues allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

918405-58-0

Molecular Formula

C39H58N10O13

Molecular Weight

874.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C39H58N10O13/c1-5-19(2)30(47-37(59)31(21(4)52)48-34(56)27(16-50)45-33(55)25(40)13-22-8-10-24(53)11-9-22)36(58)44-26(14-23-15-41-18-42-23)38(60)49-12-6-7-29(49)35(57)43-20(3)32(54)46-28(17-51)39(61)62/h8-11,15,18-21,25-31,50-53H,5-7,12-14,16-17,40H2,1-4H3,(H,41,42)(H,43,57)(H,44,58)(H,45,55)(H,46,54)(H,47,59)(H,48,56)(H,61,62)/t19-,20-,21+,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

LKPZZVCJTPCMJD-ONUIPSGUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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